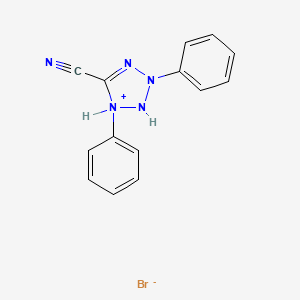
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the cyano group and the diphenyl groups makes this compound unique and interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
- 5-Cyano-2,3-ditolyl-tetrazolium chloride
Uniqueness
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89206-03-1 |
|---|---|
Molecular Formula |
C14H12BrN5 |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
1,3-diphenyl-1,2-dihydrotetrazol-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N5.BrH/c15-11-14-16-19(13-9-5-2-6-10-13)17-18(14)12-7-3-1-4-8-12;/h1-10,17H;1H |
InChI Key |
RNAILRMPLLUNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[NH+]2C(=NN(N2)C3=CC=CC=C3)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)



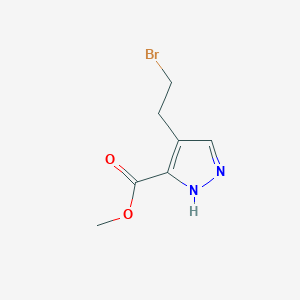
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)

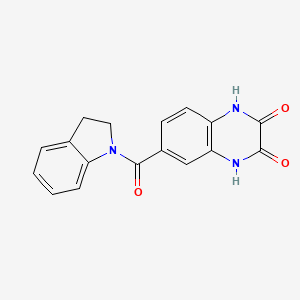
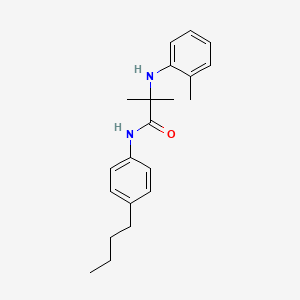
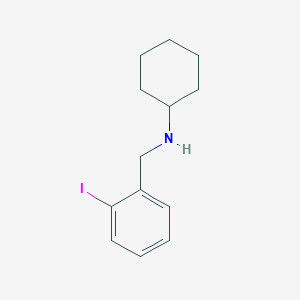

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
